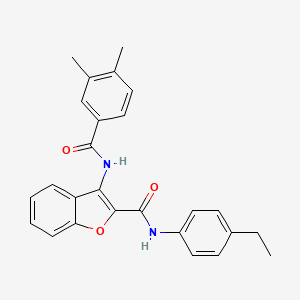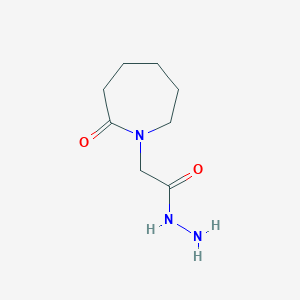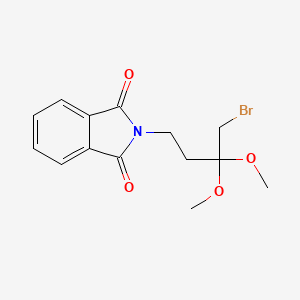
2-(4-Brom-3,3-dimethoxybutyl)isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H16BrNO4 and its molecular weight is 342.189. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Das Isoindolin-1,3-dion-Motiv beteiligt sich an diversen organischen Transformationen. Forscher verwenden es als reaktives Zwischenprodukt in Mehrkomponentenreaktionen, Cyclisierungen und Annulationen. Diese synthetischen Methoden ermöglichen die effiziente Konstruktion komplexer Moleküle. Beispielsweise entwickelten Andrade-Jorge et al. eine grüne, milde Synthese von Isoindolinen-1,3-dionen .
Photochrome Materialien
Photochrome Verbindungen ändern ihre Farbe bei Lichteinwirkung. Isoindolin-1,3-dione können so funktionalisiert werden, dass sie Photochromie aufweisen. Forscher haben ihren Einsatz in optischen Schaltern, intelligenten Materialien und reaktionsfähigen Beschichtungen untersucht. Zum Beispiel zeigte ein Iridium(III)-Komplex, der von 5-Brom-2-isopropylisoindol-1,3-dion abgeleitet ist, vielversprechendes Potenzial für orangefarbene OLED-Anwendungen .
Zukünftige Richtungen
The future directions for “2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione” could involve further studies to investigate its impact on the survival of blood cancer cells, particularly against Raji cells . This compound could also be explored for its potential applications in other areas of research.
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and certain forms of memory . By modulating the activity of dopamine receptors, 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione can influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver
Result of Action
It has been suggested that the compound may have therapeutic potential due to its interaction with dopamine receptors . For example, one study found that a similar compound was able to reverse Parkinsonism in a mouse model .
Action Environment
The action, efficacy, and stability of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors
Eigenschaften
IUPAC Name |
2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLRXGUVTYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
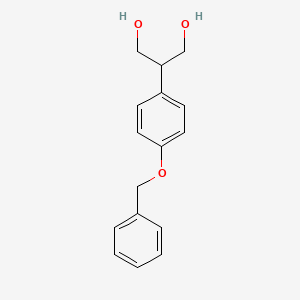



![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)
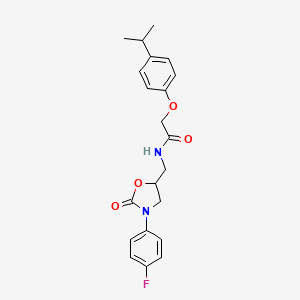
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)



